molecular formula C7H9F2N3 B6196793 3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 2703780-84-9

3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Cat. No.: B6196793
CAS No.: 2703780-84-9
M. Wt: 173.16 g/mol
InChI Key: FFTKVRQOZJRATI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique imidazo[1,5-a]pyrazine core with a difluoromethyl group attached, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine typically involves the difluoromethylation of an imidazo[1,5-a]pyrazine precursor. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction is often carried out in the presence of a base like potassium tert-butoxide (KOtBu) and a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, continuous processes are preferred due to their efficiency and scalability. One such method involves the use of a continuous stirred-tank reactor (CSTR) to facilitate the difluoromethylation reaction . This approach allows for precise control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of difluoromethyl-substituted amines or thiols.

Scientific Research Applications

3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • 1,2,3-Triazolo[1,5-a]pyrazine
  • 1,2,3-Triazolo[4,5-b]pyrazine

Uniqueness

3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine stands out due to its unique difluoromethyl group, which imparts enhanced stability and bioactivity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

2703780-84-9

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H9F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h4,6,10H,1-3H2

InChI Key

FFTKVRQOZJRATI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2C(F)F)CN1

Purity

95

Origin of Product

United States

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